REACTION_SMILES
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[NH2:8][c:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1.[O:1]=[C:2]1[CH2:3][CH2:4][C:5](=[O:6])[O:7]1.[c:15]1([CH3:16])[c:17]([CH3:18])[cH:19][cH:20][cH:21][cH:22]1>>[O:1]=[C:2]1[CH2:3][CH2:4][C:5](=[O:7])[N:8]1[c:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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O=C1CCC(=O)N1c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |